7-Bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-ol is a synthetic compound that acts as a selective agonist for estrogen receptor beta (ERβ). [, , , , , ] It is a key tool in scientific research to understand the distinct roles of ERβ in various biological processes, particularly in contrast to estrogen receptor alpha (ERα). Its use spans across disciplines like reproductive biology, neurobiology, and immunology.
While specific synthesis details for 7-Bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-ol are not extensively outlined in the provided papers, some insights can be drawn. Generally, benzoxazole derivatives, including those with bromo and hydroxyphenyl substitutions, can be synthesized through various methods. One common approach involves the reaction of 2-aminophenols with carboxylic acids or their derivatives under dehydrating conditions. [, , ] Further modifications, like bromination, can be introduced through additional steps.
The molecular structure of 7-Bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-ol consists of a benzoxazole core with a bromo substituent at the 7-position and a 4-hydroxyphenyl group attached at the 2-position. [] The presence of the hydroxyl group on the phenyl ring allows for hydrogen bonding, which can play a role in interactions with the estrogen receptor. Detailed structural analyses, such as X-ray crystallography or NMR spectroscopy, could provide further insights into bond lengths, angles, and overall conformation.
7-Bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-ol exerts its biological effects by selectively binding to and activating ERβ. [, , ] Upon binding, it induces conformational changes in the receptor, leading to downstream signaling events. This mechanism contrasts with that of 17β-estradiol, which activates both ERα and ERβ, and ERα-specific agonists like 1,3-bis (4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy) phenol]-1H-pyrazole dihydrochloride (MPP). []
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.:
CAS No.: 7417-65-4